Introduction: The Strategic Importance of the Piperidine Scaffold
Introduction: The Strategic Importance of the Piperidine Scaffold
An In-depth Technical Guide to (R)-1-Boc-3-acetylpiperidine: A Chiral Building Block for Drug Discovery
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as one of the most prevalent heterocyclic scaffolds in FDA-approved pharmaceuticals.[1] Its saturated, six-membered structure provides a three-dimensional framework that can effectively orient substituents to interact with biological targets, while often conferring favorable physicochemical properties such as improved solubility and metabolic stability. When functionalized with specific stereochemistry, these building blocks become powerful tools for creating potent and selective therapeutic agents.
This guide focuses on (R)-1-Boc-3-acetylpiperidine , a chiral piperidine derivative of significant interest to researchers and drug development professionals. The presence of a stereocenter at the C3 position, a versatile acetyl functional group, and an orthogonal tert-butoxycarbonyl (Boc) protecting group on the nitrogen makes this molecule a highly valuable intermediate for the synthesis of complex molecular architectures. We will explore its core chemical properties, plausible synthetic routes, and its strategic utility in the landscape of modern drug discovery.
Molecular Structure and Physicochemical Properties
Chemical Structure and Stereochemistry
(R)-1-Boc-3-acetylpiperidine, systematically named tert-butyl (3R)-3-acetylpiperidine-1-carboxylate , possesses a defined absolute stereochemistry at the C3 position of the piperidine ring. The Boc protecting group serves to deactivate the ring nitrogen, preventing its participation in unwanted side reactions and allowing for selective functionalization elsewhere on the scaffold. This protecting group can be reliably removed under acidic conditions, unmasking the secondary amine for subsequent synthetic transformations.
Caption: Chemical structure of (R)-1-Boc-3-acetylpiperidine.
Physicochemical Properties Summary
The key physicochemical properties of (R)-1-Boc-3-acetylpiperidine are summarized below. This data is essential for planning reactions, purification, and storage.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl (3R)-3-acetylpiperidine-1-carboxylate | [2] |
| CAS Number | 942143-25-1; 1008563-06-1 | [2] |
| Molecular Formula | C₁₂H₂₁NO₃ | [2] |
| Molecular Weight | 227.30 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in methanol, dichloromethane; limited in water | [2] |
| Stability | Generally stable under standard laboratory conditions | [2] |
Spectroscopic and Analytical Characterization
While comprehensive, experimentally verified spectra for (R)-1-Boc-3-acetylpiperidine are not widely available in public research databases, its structure can be confidently confirmed using standard analytical techniques. The following sections detail the predicted spectroscopic signatures based on its known functional groups and analogous structures.
Predicted ¹H NMR Spectrum (in CDCl₃)
The proton NMR spectrum is expected to show characteristic signals for the Boc group, the acetyl group, and the diastereotopic protons of the piperidine ring.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.8 - 4.2 | m (broad) | 2H | Piperidine ring protons adjacent to N (axial) |
| ~2.8 - 3.2 | m (broad) | 2H | Piperidine ring protons adjacent to N (equatorial) |
| ~2.5 - 2.7 | m | 1H | CH at position 3 |
| ~2.15 | s | 3H | CH₃ (Acetyl group) |
| ~1.5 - 2.0 | m | 4H | Piperidine ring protons at C4 and C5 |
| 1.46 | s | 9H | C(CH₃ )₃ (Boc group) |
Predicted ¹³C NMR Spectrum (in CDCl₃)
The carbon NMR spectrum provides confirmation of the carbonyl groups and the carbon framework.
| Chemical Shift (δ) ppm | Assignment |
| ~209 - 211 | C =O (Acetyl ketone) |
| ~155 | C =O (Boc carbamate) |
| ~80 | C (CH₃)₃ (Boc group) |
| ~48 - 50 | C H at position 3 |
| ~43 - 46 | Piperidine C H₂ adjacent to N |
| ~28.5 | C(C H₃)₃ (Boc group) |
| ~28 | C H₃ (Acetyl group) |
| ~20 - 26 | Piperidine C H₂ at C4 and C5 |
Predicted Infrared (IR) Spectrum
The IR spectrum is dominated by strong absorptions from the two carbonyl groups.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2975, ~2870 | Medium-Strong | C-H stretch (Aliphatic) |
| ~1710 | Strong | C=O stretch (Ketone) |
| ~1690 | Strong | C=O stretch (Boc carbamate) |
| ~1420 | Medium | C-H bend (CH₂) |
| ~1365 | Strong | C-H bend (t-butyl) |
| ~1160 | Strong | C-O stretch (Carbamate) |
Predicted Mass Spectrum (MS)
Electrospray ionization (ESI) in positive mode would likely show the protonated molecular ion and characteristic fragmentation patterns, notably the loss of the Boc group or isobutylene.
| m/z | Ion |
| 228.1 | [M+H]⁺ |
| 172.1 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |
| 128.1 | [M - Boc + H]⁺ (Loss of Boc group) |
Synthesis and Manufacturing
Retrosynthetic Analysis and Common Strategies
The synthesis of (R)-1-Boc-3-acetylpiperidine can be approached through several reliable methods. A common and efficient strategy involves the oxidation of the corresponding secondary alcohol, (R)-1-Boc-3-hydroxypiperidine, which is a commercially available starting material.[3] This avoids the need to construct the chiral piperidine ring from scratch. Alternative strategies include the addition of a methyl organometallic reagent to a C3-electrophile like a nitrile or Weinreb amide.
Detailed Experimental Protocol: Oxidation of (R)-1-Boc-3-hydroxypiperidine
This protocol describes a mild and high-yielding oxidation using Dess-Martin periodinane (DMP), a standard procedure in modern organic synthesis that avoids harsh heavy metals.
Causality: The choice of DMP is deliberate; it operates under neutral pH and at room temperature, minimizing the risk of side reactions such as epimerization at the chiral center or cleavage of the acid-labile Boc group.
Self-Validation: The reaction progress can be easily monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol and the appearance of the more nonpolar ketone product.
Step-by-Step Methodology:
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Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-1-Boc-3-hydroxypiperidine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
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Reagent Addition: While stirring the solution at room temperature, add Dess-Martin periodinane (1.2 eq) portion-wise over 5-10 minutes. The mixture may become slightly cloudy.
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Reaction: Allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes as eluent).
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Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 mixture). Stir vigorously for 15-20 minutes until the layers are clear.
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Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.
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Washing & Drying: Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: The resulting crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield (R)-1-Boc-3-acetylpiperidine as a white solid.
Caption: Workflow for the synthesis of (R)-1-Boc-3-acetylpiperidine.
Applications in Medicinal Chemistry and Drug Discovery
The Acetyl Group as a Synthetic Handle
The true value of (R)-1-Boc-3-acetylpiperidine lies in the synthetic versatility of its acetyl group. This ketone functionality serves as a key electrophilic handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, allowing for the construction of diverse molecular libraries for structure-activity relationship (SAR) studies. Key transformations include:
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Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH(OAc)₃) to introduce diverse amine-containing side chains.
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Wittig and Horner-Wadsworth-Emmons Reactions: Conversion of the ketone to an alkene for further functionalization.
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Aldol and Related Condensations: Formation of α,β-unsaturated ketones or β-hydroxy ketones.
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Formation of Heterocycles: The acetyl group can be used as a key component in cyclization reactions to form fused or spirocyclic ring systems (e.g., pyrazoles, isoxazoles).
Role as a Chiral Intermediate for Bioactive Scaffolds
While specific blockbuster drugs directly synthesized from (R)-1-Boc-3-acetylpiperidine are not prominently featured in public literature, the utility of the closely related C3-substituted chiral piperidine scaffold is well-established. For instance, the precursor alcohol, (R)-1-Boc-3-hydroxypiperidine, is utilized in the synthesis of constrained analogues of S-adenosyl-L-homocysteine, which act as potent inhibitors of DNA methyltransferase, a key target in oncology.[3] This precedent underscores the importance of the (R)-3-substituted piperidine core in generating molecules with precise three-dimensional structures capable of high-affinity interactions with enzyme active sites. Therefore, (R)-1-Boc-3-acetylpiperidine serves as a critical starting material for the exploration of novel chemical space around this privileged scaffold.
Safety and Handling
Based on safety data for structurally related compounds like 1-Boc-3-hydroxypiperidine, (R)-1-Boc-3-acetylpiperidine should be handled with appropriate care.[3] It is predicted to cause skin and eye irritation.[3]
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Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors.
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
(R)-1-Boc-3-acetylpiperidine is a valuable and versatile chiral building block for medicinal chemistry and drug discovery. Its well-defined stereochemistry, coupled with the synthetic flexibility of the acetyl group and the stability of the Boc protecting group, provides chemists with a reliable platform for synthesizing novel and complex molecules. While its full potential continues to be explored, its structural motifs are present in a class of compounds with proven biological activity, making it a key intermediate for the development of next-generation therapeutics.
References
- EvitaChem. (n.d.). Buy (R)-1-Boc-3-acetylpiperidine (EVT-2759874).
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Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF 1-d-ALDEHYDES: 2-METHYLBUTANAL-1-d. Org. Synth. Coll. Vol. 6, 779. Retrieved from [Link]
-
PubChem. (n.d.). 1-Boc-3-hydroxypiperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(7), 1638. Retrieved from [Link]
-
Open Research@CSIR-NIScPR. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 60B, 115-121. Retrieved from [Link]
Sources
- 1. Buy (R)-1-Boc-3-acetylpiperidine (EVT-2759874) | 1008563-06-1; 942143-25-1 [evitachem.com]
- 2. (R)-1-Boc-3-hydroxypiperidine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. 1-Boc-3-hydroxypiperidine | C10H19NO3 | CID 545699 - PubChem [pubchem.ncbi.nlm.nih.gov]
